3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Overview
Description
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is a heterocyclic compound that belongs to the class of pyrrolo-oxazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and oxazine ring system, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one can be achieved through various synthetic routes. One common method involves the oxa-Pictet–Spengler reaction, which is an intermolecular approach to constructing the pyrrolo-oxazine framework. This method involves the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone in the presence of a suitable catalyst such as p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo-oxazine framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its biological activities such as antioxidant and antitumor properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate biological activities by binding to enzymes, receptors, or other proteins, thereby influencing cellular processes. For example, it may inhibit the production of reactive oxygen species or interact with signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar pyrrolo-oxazine framework and exhibits biological activities such as antileishmanial efficacy.
Pyrrolo[2,1-c][1,4]oxazine derivatives: These compounds have similar structural motifs and are studied for their pharmacological properties.
Uniqueness
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Its methyl group at the 3-position and the fused oxazine ring contribute to its distinct reactivity and biological activity profile.
Properties
IUPAC Name |
3-methyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-5-9-4-2-3-7(9)8(10)11-6/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRSGIVCRANQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C=CC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560714 | |
Record name | 3-Methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128500-36-7 | |
Record name | 3-Methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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